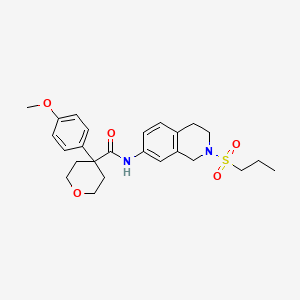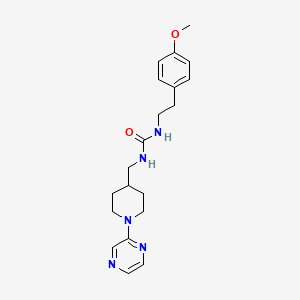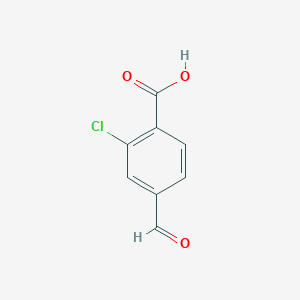![molecular formula C21H21N3O3 B2943059 4-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide CAS No. 1259234-03-1](/img/structure/B2943059.png)
4-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at how the compound reacts with different reagents, and what products are formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure and functional groups .科学的研究の応用
1. Cancer Research
4-[[(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide and related compounds have been explored in cancer research. For example, a study investigated the synthesis of pyrazolone-enamines, which included this compound, and their effects on human cancer cells, particularly on liver cancer HepG2 cells. These compounds demonstrated a strong inhibitory effect on the proliferation of HepG2 cells by inhibiting the activity of the human cancer cellular 20S proteasome, indicating their potential as anticancer agents (Yan et al., 2015).
2. Antimicrobial and Anti-inflammatory Activities
Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For instance, N-Pyrazolylbenzamide derivatives, which possess structural similarities, were assessed using various models, and some compounds exhibited significant anti-inflammatory and antimicrobial properties (Fatima et al., 2015).
3. Polymer Synthesis and Characterization
This compound and its derivatives have also been utilized in the synthesis of novel polymers. A study involving the synthesis of aromatic polyimides used related diamines, which showcased their utility in producing polymers with high thermal stability and solubility in organic solvents (Butt et al., 2005).
4. Photopolymerization Applications
In the field of photopolymerization, alkoxyamines bearing chromophore groups related to this compound have been proposed as photoiniferters. These compounds can decompose under UV irradiation to generate corresponding radicals, indicating their potential use in nitroxide-mediated photopolymerization processes (Guillaneuf et al., 2010).
5. Peptide-Protein Interaction Studies
Modified amino acids structurally similar to this compound have been used to investigate peptide-protein interactions. For example, a study used p-(4-hydroxybenzoyl)phenylalanine, a photoreactive amino acid analog, to elucidate the interactions of bioactive peptides with receptors (Wilson et al., 1997).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13-9-15(10-14(2)19(13)25)11-17(12-22)20(26)23-18-7-5-16(6-8-18)21(27)24(3)4/h5-11,25H,1-4H3,(H,23,26)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJGOCLJFUOVKZ-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamido]-N,N-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2942980.png)

![3,6-Bis(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2942983.png)


![Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine](/img/structure/B2942987.png)
![2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942991.png)
![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2942992.png)
![2-(8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2942993.png)
![naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2942995.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[3-(2-oxoazetidin-1-yl)phenyl]acetamide](/img/structure/B2942996.png)

![3-[(4-bromophenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2942999.png)